(r)-1-t-Butyldiphenylsiloxy-3-butanol
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Overview
Description
®-1-t-Butyldiphenylsiloxy-3-butanol is an organic compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to a tert-butyl group, two phenyl groups, and a butanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-t-Butyldiphenylsiloxy-3-butanol typically involves the reaction of tert-butyldiphenylsilanol with an appropriate butanol derivative. One common method is the hydrosilylation of an allylic alcohol with tert-butyldiphenylsilane in the presence of a platinum catalyst. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired product with high selectivity.
Industrial Production Methods
On an industrial scale, the production of ®-1-t-Butyldiphenylsiloxy-3-butanol may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
®-1-t-Butyldiphenylsiloxy-3-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding silane derivative.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, ®-1-t-Butyldiphenylsiloxy-3-butanol is used as a reagent in organic synthesis. It serves as a precursor for the preparation of other organosilicon compounds and can be used in the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a protective group for hydroxyl functionalities in biomolecules. Its stability and ease of removal make it a valuable tool in the synthesis of complex biological molecules.
Medicine
In medicine, ®-1-t-Butyldiphenylsiloxy-3-butanol is explored for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs can enhance their solubility and bioavailability.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including silicone-based polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of ®-1-t-Butyldiphenylsiloxy-3-butanol involves its interaction with specific molecular targets and pathways. The silicon atom in the compound can form stable bonds with various functional groups, allowing it to act as a versatile intermediate in chemical reactions. Additionally, the tert-butyl and phenyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldiphenylsilane
- Diphenylmethylsilane
- Phenyltrimethylsilane
Uniqueness
®-1-t-Butyldiphenylsiloxy-3-butanol is unique due to the presence of both a hydroxyl group and a silicon atom in its structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various applications. Compared to similar compounds, it offers enhanced versatility in synthetic transformations and material development.
Properties
IUPAC Name |
(2R)-4-[tert-butyl(diphenyl)silyl]oxybutan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2Si/c1-17(21)15-16-22-23(20(2,3)4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17,21H,15-16H2,1-4H3/t17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRAEAHCRDZSLJ-QGZVFWFLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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